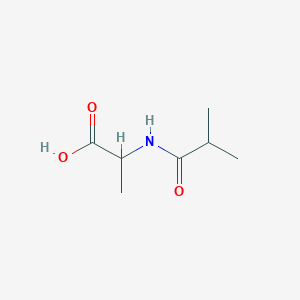

2-(2-Methylpropanamido)propanoic acid

Description

Structure

2D Structure

Properties

IUPAC Name |

2-(2-methylpropanoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-4(2)6(9)8-5(3)7(10)11/h4-5H,1-3H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSRXFYGMVCCPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(2-Methylpropanamido)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 2-(2-Methylpropanamido)propanoic acid, also known as N-isobutyryl-alanine. This document collates available data on its physicochemical properties, provides detailed experimental protocols for its synthesis and analysis, and explores its potential biological significance.

Chemical and Physical Properties

This compound is an N-acyl amino acid, a class of molecules gaining interest in biochemical and pharmaceutical research for their role in cellular signaling.[1][2] The compound consists of an alanine backbone with its amino group acylated by an isobutyryl group. The data presented here primarily pertains to the (2R)-enantiomer, N-isobutyryl-D-alanine. While specific experimental data for this compound is limited in publicly accessible literature, computed properties from reliable databases provide valuable insights.

Tabulated Physicochemical Data

The following tables summarize the key computed physicochemical properties of (2R)-2-(2-methylpropanoylamino)propanoic acid.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₃ | PubChem |

| Molecular Weight | 159.18 g/mol | PubChem |

| XLogP3 | 0.6 | PubChem |

| Polar Surface Area | 66.4 Ų | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

Table 2: Mass Spectrometry Data

| Property | Value | Source |

| Exact Mass | 159.08954328 Da | PubChem |

| Monoisotopic Mass | 159.08954328 Da | PubChem |

Synthesis and Experimental Protocols

The synthesis of this compound can be readily achieved through the acylation of alanine. A standard and effective method for this transformation is the Schotten-Baumann reaction, which involves the reaction of an amine with an acyl chloride in the presence of a base.[3][4]

Synthesis of this compound via Schotten-Baumann Reaction

This protocol describes the synthesis of N-isobutyryl-alanine from alanine and isobutyryl chloride.

Materials:

-

Alanine (D- or L-enantiomer)

-

Isobutyryl chloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Dissolution of Alanine: Dissolve alanine in a 1M aqueous solution of sodium hydroxide in a round-bottom flask, and cool the solution in an ice bath (0-5 °C). The molar equivalent of NaOH should be at least twice that of alanine to neutralize the amino acid's carboxylic acid group and the HCl byproduct of the reaction.

-

Acylation: While vigorously stirring the cooled alanine solution, slowly add isobutyryl chloride dropwise. Maintain the temperature of the reaction mixture below 10 °C during the addition. The reaction is typically biphasic, occurring at the interface of the aqueous and organic layers.[4]

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

If an organic solvent like dichloromethane was not used during the reaction, extract the aqueous layer with a suitable organic solvent.

-

Wash the organic layer with 1M HCl to remove any unreacted alanine and excess base.

-

Subsequently, wash the organic layer with a saturated solution of sodium bicarbonate to remove any unreacted isobutyryl chloride and isobutyric acid.

-

Finally, wash the organic layer with brine (saturated NaCl solution).

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude N-isobutyryl-alanine can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

References

- 1. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000161) [hmdb.ca]

An In-depth Technical Guide to the Synthesis of N-isobutyryl-alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for N-isobutyryl-alanine, a modified amino acid with potential applications in drug development and biochemical research. The document details both chemical and enzymatic synthesis routes, including reaction mechanisms, experimental protocols, and quantitative data.

Introduction

N-isobutyryl-alanine is an N-acylated derivative of the amino acid alanine. The attachment of an isobutyryl group to the nitrogen atom of alanine modifies its chemical properties, such as lipophilicity and steric bulk, which can influence its biological activity and metabolic stability. This guide explores the key methods for the synthesis of this compound, providing a foundation for its production and further investigation.

Chemical Synthesis Pathway: The Schotten-Baumann Reaction

The most direct and widely applicable chemical method for the synthesis of N-isobutyryl-alanine is the Schotten-Baumann reaction. This method involves the acylation of the amino group of alanine with an acyl chloride, in this case, isobutyryl chloride, under basic conditions.

Mechanism of the Schotten-Baumann Reaction

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of alanine attacks the electrophilic carbonyl carbon of isobutyryl chloride. This is followed by the elimination of a chloride ion. An aqueous base, typically sodium hydroxide, is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the amide product.[1][2][3] A two-phase system, consisting of water and an organic solvent, is often employed where the base in the aqueous phase neutralizes the acid, while the reactants and product remain in the organic phase.[2]

Experimental Protocol

The following is a representative protocol for the synthesis of N-isobutyryl-L-alanine, adapted from similar N-acylation procedures for amino acids.

Materials:

-

L-alanine

-

Isobutyryl chloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Hydrochloric acid (HCl) for acidification

-

Anhydrous sodium sulfate (Na₂SO₄) for drying

-

Ethyl acetate for extraction

Procedure:

-

Dissolution of L-alanine: Dissolve L-alanine in an aqueous solution of sodium hydroxide (e.g., 1 M NaOH) in a reaction flask equipped with a stirrer. The solution should be cooled in an ice bath.

-

Addition of Isobutyryl Chloride: While vigorously stirring the cooled alanine solution, slowly add isobutyryl chloride and a solution of sodium hydroxide concurrently, maintaining the pH of the reaction mixture in the alkaline range (pH 9-10). The temperature should be kept low (0-5 °C) during the addition.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.

-

Work-up:

-

Wash the reaction mixture with an organic solvent like dichloromethane to remove any unreacted isobutyryl chloride.

-

Acidify the aqueous layer to a pH of approximately 2 with dilute hydrochloric acid. This will precipitate the N-isobutyryl-alanine.

-

Extract the product into a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

-

Purification: Remove the solvent under reduced pressure to obtain the crude product. The N-isobutyryl-alanine can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Quantitative Data: While specific yield data for N-isobutyryl-alanine is not readily available in the literature, similar Schotten-Baumann reactions for the N-acylation of amino acids typically report yields ranging from 70% to 95%, depending on the specific substrates and reaction conditions.

Enzymatic Synthesis Pathway

Enzymatic synthesis offers a "green" and highly specific alternative to chemical methods for producing N-acyl amino acids. Two main classes of enzymes are relevant for the synthesis of N-isobutyryl-alanine: lipases and N-acyltransferases.

Lipase-Catalyzed Synthesis

Lipases (EC 3.1.1.3) are hydrolases that can catalyze the formation of amide bonds in non-aqueous environments. The reaction can proceed via the aminolysis of an isobutyrate ester or the direct amidation of isobutyric acid.

3.1.1. Mechanism of Lipase-Catalyzed N-Acylation

The catalytic mechanism of lipases typically involves a serine residue in the active site and follows a Ping-Pong Bi-Bi mechanism. In the first step, the serine hydroxyl group attacks the carbonyl carbon of the acyl donor (isobutyric acid or its ester), forming a tetrahedral intermediate which then collapses to release the alcohol or water and forms a stable acyl-enzyme intermediate. In the second step, the amino group of alanine attacks the acyl-enzyme intermediate, forming another tetrahedral intermediate that collapses to release the N-isobutyryl-alanine and regenerate the free enzyme.

3.1.2. Experimental Protocol (Representative)

Materials:

-

L-alanine

-

Isobutyric acid or an isobutyrate ester (e.g., ethyl isobutyrate)

-

Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)

-

Anhydrous organic solvent (e.g., tert-butanol, acetonitrile, or a biphasic system)

-

Molecular sieves (optional, to remove water)

Procedure:

-

Reaction Setup: In a sealed reaction vessel, combine L-alanine, isobutyric acid (or its ester), and the immobilized lipase in an anhydrous organic solvent. The molar ratio of the acyl donor to the amino acid is a critical parameter to optimize.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 40-60 °C) with constant shaking to ensure proper mixing.

-

Monitoring: The progress of the reaction can be monitored by techniques such as HPLC or TLC.

-

Work-up and Purification:

-

After the reaction reaches completion or equilibrium, filter off the immobilized enzyme for reuse.

-

Remove the solvent under reduced pressure.

-

The product can be purified using chromatographic techniques (e.g., column chromatography) or by extraction and crystallization.

-

Quantitative Data: Specific kinetic data for the lipase-catalyzed synthesis of N-isobutyryl-alanine is not available. However, studies on similar lipase-catalyzed esterification and amidation reactions provide insights into the expected kinetics. For example, the lipase-catalyzed synthesis of isoamyl butyrate follows a Ping-Pong Bi-Bi mechanism with competitive inhibition by both substrates.[4] Kinetic parameters for such reactions are typically in the following ranges:

| Parameter | Typical Value Range |

| Vmax | 1 - 20 µmol/min/mg of enzyme |

| Km (Acid) | 0.001 - 1 M |

| Km (Alcohol/Amine) | 0.001 - 7 M |

| Ki (Acid) | 0.5 - 2 M |

| Ki (Alcohol/Amine) | 5 - 10 M |

Note: These are generalized values, and the actual kinetics will depend on the specific lipase, substrates, and reaction conditions.

N-Acyltransferase-Catalyzed Synthesis

A potential biological synthesis pathway for N-isobutyryl-alanine involves N-acyltransferases (NATs). These enzymes catalyze the transfer of an acyl group from an acyl-CoA donor to an acceptor molecule, in this case, alanine. The biological precursor for the isobutyryl group is isobutyryl-CoA, an intermediate in the catabolism of the amino acid valine.[5][6]

3.2.1. Mechanism of N-Acyltransferase Catalysis

N-acyltransferases bind both the acyl-CoA donor and the amino acid acceptor in their active site. The reaction proceeds through a direct transfer of the acyl group from the coenzyme A thioester to the amino group of the acceptor, forming the N-acylated amino acid and releasing coenzyme A.

3.2.2. Experimental Protocol (Hypothetical)

This protocol is based on studies of similar acyl-CoA N-acyltransferases.

Materials:

-

A purified N-acyltransferase with activity towards branched-chain acyl-CoAs.

-

Isobutyryl-CoA

-

L-alanine

-

Reaction buffer (e.g., phosphate or Tris-HCl buffer at a physiological pH)

-

Enzyme cofactors (if required)

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing the buffer, L-alanine, and isobutyryl-CoA.

-

Enzyme Addition: Initiate the reaction by adding the purified N-acyltransferase.

-

Incubation: Incubate the reaction at an optimal temperature (typically 37 °C) for a defined period.

-

Quenching: Stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation.

-

Analysis: Analyze the formation of N-isobutyryl-alanine using methods like HPLC, LC-MS, or GC-MS.

Quantitative Data: A study on human liver acyl-CoA:glycine N-acyltransferase provides kinetic data for the conjugation of isobutyryl-CoA with glycine, which can serve as an estimate for a similar reaction with alanine.[7]

| Substrate | Km (mM) | Vmax (nmol/min/mg protein) |

| Isobutyryl-CoA | 0.3 - 5.6 | Not specified for individual substrates |

| Glycine | 0.5 - 2.9 | Not specified for individual substrates |

These data indicate that the affinity of the enzyme for both the acyl-CoA and the amino acid is in the millimolar range. The substrate concentration is a key factor in determining the rate of product formation.[7]

Conclusion

N-isobutyryl-alanine can be synthesized through both established chemical methods and promising enzymatic routes. The Schotten-Baumann reaction offers a robust and high-yielding chemical approach. Enzymatic synthesis, using either lipases or N-acyltransferases, provides a more sustainable and specific alternative, although further research is needed to identify and optimize specific enzymes for this transformation. The choice of synthesis pathway will depend on the desired scale, purity requirements, and economic considerations. This guide provides the foundational knowledge for researchers and drug development professionals to produce and further explore the potential of N-isobutyryl-alanine.

References

- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 3. Schotten-Baumann Reaction [organic-chemistry.org]

- 4. Lipase-catalyzed synthesis of isoamyl butyrate. A kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Combined isobutyryl‐CoA and multiple acyl‐CoA dehydrogenase deficiency in a boy with altered riboflavin homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structures of isobutyryl-CoA dehydrogenase and enzyme-product complex: comparison with isovaleryl- and short-chain acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acyl-CoA: glycine N-acyltransferase: in vitro studies on the glycine conjugation of straight- and branched-chained acyl-CoA esters in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of N-isobutyryl-D-alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected spectroscopic data for N-isobutyryl-D-alanine. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of its constituent chemical moieties: the D-alanine backbone and the N-isobutyryl group. Detailed, standardized experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data are also provided to guide researchers in the characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for N-isobutyryl-D-alanine. These values are estimated based on established chemical shift and absorption frequency ranges for analogous functional groups.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| ~8.2 | Doublet | 1H | Amide (-NH) |

| ~4.2 | Quintet | 1H | α-CH |

| ~2.5 | Septet | 1H | Isobutyryl -CH |

| ~1.3 | Doublet | 3H | Alanine -CH₃ |

| ~1.0 | Doublet | 6H | Isobutyryl -CH₃ (x2) |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~175.0 | Carboxylic Acid (-COOH) |

| ~176.0 | Amide Carbonyl (-C=O) |

| ~49.0 | α-Carbon |

| ~34.0 | Isobutyryl -CH |

| ~19.0 | Isobutyryl -CH₃ (x2) |

| ~17.0 | Alanine -CH₃ |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3300 | Medium | N-H stretch (Amide) |

| 2970-2870 | Medium-Strong | C-H stretch (Alkyl) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1640 | Strong | C=O stretch (Amide I) |

| ~1550 | Strong | N-H bend (Amide II) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Assignment |

| 159 | [M]⁺ (Molecular Ion) |

| 114 | [M - COOH]⁺ |

| 88 | [M - C₄H₇O]⁺ (Loss of isobutyryl group) |

| 71 | [C₄H₇O]⁺ (Isobutyryl cation) |

| 44 | [COOH+H]⁺ or [C₂H₄N]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of N-isobutyryl-D-alanine.

Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of N-isobutyryl-D-alanine.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and match the probe for ¹H frequency.

-

Acquire a one-dimensional ¹H spectrum using a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover a range of -2 to 14 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Acquire 16 scans, and apply Fourier transformation with exponential line broadening of 0.3 Hz.

-

Phase and baseline correct the spectrum. Reference the residual DMSO peak to 2.50 ppm.

¹³C NMR Acquisition:

-

Tune and match the probe for ¹³C frequency.

-

Acquire a one-dimensional ¹³C spectrum with proton decoupling (e.g., zgpg30).

-

Set the spectral width to cover a range of -10 to 200 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Acquire 1024 scans, and apply Fourier transformation with exponential line broadening of 1.0 Hz.

-

Phase and baseline correct the spectrum. Reference the DMSO-d₆ peak to 39.52 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in N-isobutyryl-D-alanine.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Place a small amount of the solid N-isobutyryl-D-alanine sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add 32 scans to improve the signal-to-noise ratio.

-

Perform an automatic baseline correction and ATR correction.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of N-isobutyryl-D-alanine.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

Sample Introduction:

-

Introduce the sample via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.

-

For a direct insertion probe, dissolve a small amount of the sample in a volatile solvent (e.g., methanol), apply it to the probe tip, and allow the solvent to evaporate.

Data Acquisition:

-

Set the ionization energy to 70 eV.

-

Scan a mass range from m/z 40 to 300.

-

Set the ion source temperature to 200°C.

-

Acquire data for several minutes to obtain a representative mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized compound like N-isobutyryl-D-alanine.

Caption: Workflow for Spectroscopic Characterization.

An In-depth Technical Guide to the Biological Activity of N-isobutyryl-alanine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl-alanine derivatives represent a promising class of modified amino acids with significant potential in drug discovery and development. The incorporation of an N-isobutyryl group onto the alanine scaffold can enhance the lipophilicity and metabolic stability of the parent molecule, potentially leading to improved pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the biological activities of N-isobutyryl-alanine derivatives and related compounds, with a focus on their antioxidant and anti-HIV properties. Detailed experimental protocols and visualizations of relevant pathways are included to facilitate further research in this area.

Biological Activities

N-isobutyryl-alanine derivatives have been investigated for a range of biological activities, demonstrating their potential as therapeutic agents. The primary activities explored to date include antioxidant and antiviral effects.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. N-isobutyryl-cysteine conjugates, structurally similar to N-isobutyryl-alanine derivatives, have shown potent free radical-scavenging capabilities.

Quantitative Data on Antioxidant Activity

The antioxidant capacity of four novel N-isobutyryl-L-cysteine/2-mercaptoethylamine (MEA) conjugates was evaluated using several standard assays. The results are summarized below in comparison to the well-known antioxidants Trolox (a vitamin E analog) and N-acetylcysteine (NAC).

| Compound | DPPH Scavenging Activity (IC50, µM) | ABTS Scavenging Activity (IC50, µM) | Deoxyribose Assay (% inhibition at 1 mM) |

| Compound 1 | Data not specified, similar to Trolox | Data not specified, similar to Trolox | Data not specified |

| Compound 2 | Data not specified, similar to Trolox | Data not specified, similar to Trolox | Data not specified |

| Compound 3 | Data not specified, similar to Trolox | Data not specified, similar to Trolox | Data not specified |

| Compound 4 | Data not specified, similar to Trolox | Data not specified, similar to Trolox | Data not specified |

| Trolox | Reference | Reference | Reference |

| NAC | Inferior to the tested compounds | Inferior to the tested compounds | Inferior to the tested compounds |

Note: The specific IC50 values were not available in the abstract of the primary literature. The data indicates that the tested N-isobutyryl derivatives exhibited free radical-scavenging activities comparable to Trolox and superior to NAC.[1]

Anti-HIV Activity

The human immunodeficiency virus (HIV) continues to be a major global health challenge. Research into novel anti-HIV agents is crucial to combat drug resistance and improve treatment outcomes. N-isobutyryl-cysteine/MEA conjugates have demonstrated promising anti-HIV properties in in vitro studies using human monocyte-derived macrophages.[1]

Quantitative Data on Anti-HIV Activity

The anti-HIV activity of the N-isobutyryl-cysteine/MEA conjugates was assessed in vitro. While the specific IC50 values were not detailed in the initial source, the study confirmed that these derivatives displayed anti-HIV properties.[1] Further research is needed to quantify the potency of these and related N-isobutyryl-alanine derivatives against HIV.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.

Methodology

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

-

Sample Preparation: The N-isobutyryl-alanine derivatives are dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a range of concentrations.

-

Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compound. A control containing the solvent instead of the test compound is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a UV-Vis spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Anti-HIV Assay in Human Monocyte-Derived Macrophages (MDMs)

This in vitro assay assesses the ability of a compound to inhibit HIV replication in a key target cell type.

Methodology

-

Isolation and Culture of MDMs: Primary human monocytes are isolated from peripheral blood mononuclear cells (PBMCs) and differentiated into macrophages in culture.

-

HIV Infection: The cultured MDMs are infected with a laboratory-adapted or clinical isolate of HIV.

-

Compound Treatment: The infected cells are treated with various concentrations of the N-isobutyryl-alanine derivatives. A control group of infected cells without treatment is also maintained.

-

Incubation: The treated and untreated cells are incubated for a period of time to allow for viral replication.

-

Assessment of Viral Replication: The level of HIV replication is quantified by measuring the amount of viral p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Calculation: The percentage of inhibition of HIV replication is calculated for each compound concentration, and the IC50 value is determined.

Visualizations

Experimental Workflow for Antioxidant Activity Screening

Caption: Workflow for DPPH radical scavenging assay.

Hypothetical Signaling Pathway for Antioxidant Action

Caption: Direct radical scavenging by N-isobutyryl-alanine derivatives.

Experimental Workflow for Anti-HIV Activity Screening

Caption: Workflow for in vitro anti-HIV assay in macrophages.

Conclusion and Future Directions

N-isobutyryl-alanine derivatives and their structural analogs have demonstrated promising biological activities, particularly as antioxidant and anti-HIV agents. The data presented in this guide, while preliminary for alanine-specific derivatives, highlights the potential of this chemical scaffold in drug discovery.

Future research should focus on:

-

Synthesis and screening of a broader library of N-isobutyryl-alanine derivatives to establish clear structure-activity relationships.

-

Quantitative determination of the antioxidant and anti-HIV potency of these new derivatives to identify lead candidates.

-

Elucidation of the precise mechanisms of action , including the identification of specific molecular targets and signaling pathways involved in their biological effects.

-

In vivo studies to evaluate the efficacy, pharmacokinetics, and safety of promising lead compounds.

This in-depth technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of N-isobutyryl-alanine derivatives. The provided protocols and visualizations offer a practical framework for initiating and advancing research in this exciting field.

References

In-depth Technical Guide on 4,6-dimethylnonan-5-one (InChI Key: GVSRXFYGMVCCPQ-RXMQYKEDSA-N)

Notice: Due to the limited availability of published research, a comprehensive technical guide on 4,6-dimethylnonan-5-one cannot be provided at this time. The following information is based on available chemical database entries and related synthesis literature.

Chemical Identification

The InChI Key GVSRXFYGMVCCPQ-RXMQYKEDSA-N corresponds to the chemical compound 4,6-dimethylnonan-5-one .

| Descriptor | Value |

| IUPAC Name | 4,6-dimethylnonan-5-one |

| Molecular Formula | C₁₁H₂₂O |

| InChI | 1S/C11H22O/c1-5-7-9(3)11(12)10(4)8-6-2/h9-10H,5-8H2,1-4H3 |

| Canonical SMILES | CCCC(C)C(=O)C(C)CCC |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 170.29 g/mol | PubChem |

| XLogP3-AA | 3.8 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 6 | PubChem |

Synthesis and Research Landscape

Current scientific literature lacks in-depth studies on the biological activity, mechanism of action, and therapeutic potential of 4,6-dimethylnonan-5-one. Research related to this specific ketone is sparse.

A multi-step synthesis of a structurally similar alkane, 4,5-dimethylnonane , has been described.[1] The process involved a Grignard addition of 2-bromopentane to hexan-2-one to form the tertiary alcohol 4,5-dimethylnonan-5-ol.[1] This was followed by dehydration to yield 4,5-dimethylnon-4-ene, and subsequent hydrogenation to produce the final alkane product.[1]

It is important to note that a related compound, (4S,6S,7S)-4,6-dimethyl-7-hydroxynonan-3-one , is a known sex pheromone of the female cigarette beetle (Lasioderma serricorne F.). This pheromone, also known as serricornin, is used in pest management to attract and trap male beetles.

Biological Activity and Signaling Pathways

As of the current date, there is no available data in peer-reviewed literature detailing the biological activity or associated signaling pathways for 4,6-dimethylnonan-5-one. Further research is required to determine if this compound has any pharmacological effects or specific molecular targets.

Experimental Protocols

Detailed experimental protocols for assays involving 4,6-dimethylnonan-5-one are not available due to the absence of published research on its biological effects.

Conclusion for Researchers and Drug Development Professionals

The InChI Key GVSRXFYGMVCCPQ-RXMQYKEDSA-N identifies the ketone 4,6-dimethylnonan-5-one. While its basic chemical properties are documented in databases, there is a significant gap in the scientific literature regarding its biological function, mechanism of action, and potential applications in drug development. The structural similarity to known pheromones may suggest a potential area of investigation, but this remains speculative without experimental evidence. Researchers interested in this molecule would be entering a largely unexplored area of chemical biology. Future research should focus on initial screening for biological activity to uncover any potential therapeutic value.

Visualizations

Due to the lack of information on signaling pathways or experimental workflows for 4,6-dimethylnonan-5-one, no diagrams can be generated at this time.

References

An In-depth Technical Guide on the Solubility and Stability of 2-(2-Methylpropanamido)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 2-(2-Methylpropanamido)propanoic acid, a key compound of interest in pharmaceutical research and development. Due to the limited availability of direct experimental data in published literature, this document outlines standardized experimental protocols for determining these critical physicochemical properties. Illustrative data is presented in a structured format to guide researchers in their experimental design and data interpretation. Furthermore, this guide discusses the potential metabolic context of this molecule by examining the well-established pathways of branched-chain amino acid catabolism, given the structural similarity of the compound's precursors.

Introduction

This compound, also known as N-isobutyryl-alanine, is an N-acylated amino acid. The physicochemical properties of such molecules, particularly their solubility in various solvent systems and their stability under different environmental conditions, are fundamental to their development as potential therapeutic agents. These parameters influence bioavailability, formulation strategies, storage conditions, and shelf-life. This guide serves as a resource for researchers by providing detailed methodologies for the systematic evaluation of the solubility and stability of this compound.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent absorption. The following sections detail a proposed experimental approach to characterizing the solubility of this compound.

Illustrative Solubility Data

The following table summarizes the anticipated solubility of this compound in a range of common pharmaceutical solvents. Note: This data is illustrative and intended to serve as a template for reporting experimental findings.

| Solvent System | Temperature (°C) | Illustrative Solubility (mg/mL) | Method |

| Purified Water | 25 | 5.2 | Shake-Flask |

| Phosphate Buffered Saline (pH 7.4) | 25 | 8.9 | Shake-Flask |

| 0.1 N Hydrochloric Acid (pH 1.2) | 25 | 3.1 | Shake-Flask |

| Methanol | 25 | > 100 | Visual Assessment |

| Ethanol | 25 | > 100 | Visual Assessment |

| Acetone | 25 | 45.7 | Shake-Flask |

| Acetonitrile | 25 | 62.3 | Shake-Flask |

| Propylene Glycol | 25 | 88.1 | Shake-Flask |

Experimental Protocol for Solubility Determination

A reliable and reproducible method for determining solubility is the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, PBS, 0.1 N HCl, methanol, ethanol)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, cease agitation and allow the vials to stand to permit the settling of excess solid.

-

Centrifuge the samples to further separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC method.

-

Calculate the original solubility in mg/mL.

Stability Profile

Stability testing is essential for identifying potential degradation products and establishing appropriate storage conditions and shelf-life. Forced degradation studies are a key component of this evaluation.

Illustrative Forced Degradation Data

The following table presents a hypothetical summary of a forced degradation study on this compound. Note: This data is for illustrative purposes.

| Stress Condition | Duration | Assay (% Initial) | Major Degradants Observed |

| Acid Hydrolysis (0.1 N HCl, 60 °C) | 24 hours | 85.2 | Alanine, Isobutyric acid |

| Base Hydrolysis (0.1 N NaOH, 60 °C) | 24 hours | 78.9 | Alanine, Isobutyric acid |

| Oxidation (3% H₂O₂, 25 °C) | 48 hours | 92.5 | Oxidized derivatives |

| Thermal Degradation (80 °C, solid state) | 7 days | 98.1 | Minor unidentified peaks |

| Photostability (ICH Q1B conditions) | 7 days | 99.5 | No significant degradation |

Experimental Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies to assess the intrinsic stability of this compound.[1][2][3]

Objective: To investigate the degradation pathways of this compound under various stress conditions.[1]

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Temperature and humidity-controlled chambers

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector

-

LC-Mass Spectrometry (LC-MS) system for peak identification

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Incubate at an elevated temperature (e.g., 60 °C) and collect samples at various time points. Neutralize the samples before analysis.

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Incubate at an elevated temperature and collect samples over time. Neutralize the samples prior to analysis.

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and add a solution of 3% hydrogen peroxide. Store at room temperature and monitor over time.

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80 °C) in a stability chamber and analyze at set intervals.

-

Photostability: Expose the solid compound and a solution of the compound to light conditions as specified in ICH guideline Q1B. A dark control should be run in parallel.

-

Analysis: Analyze all samples using a stability-indicating HPLC method. The use of a PDA detector can help in assessing peak purity. LC-MS should be used to identify the mass of any significant degradation products to aid in structure elucidation.

Visualization of Related Biological Pathways and Workflows

To provide context for the biological relevance of this compound, a diagram of the branched-chain amino acid (BCAA) metabolic pathway is provided. The compound is structurally related to alanine and its acyl group is derived from isobutyric acid, an intermediate in the catabolism of valine.[4][5]

References

Discovery and isolation of 2-(2-Methylpropanamido)propanoic acid in natural sources

Executive Summary

This technical guide addresses the topic of the discovery and isolation of 2-(2-Methylpropanamido)propanoic acid, also known as N-isobutyryl-alanine, from natural sources. A comprehensive review of scientific literature and chemical databases reveals no evidence of this specific compound being isolated as a naturally occurring product. The available information strongly indicates that this compound is a synthetic compound, utilized as a chemical scaffold or building block in laboratory and industrial settings.

While the target compound itself has not been found in nature, it belongs to a broad and biologically significant class of molecules known as N-acyl amino acids (NAAAs). These compounds are found across various organisms and play roles in chemical signaling and metabolism. This guide, therefore, provides an overview of the general biosynthesis of short-chain NAAAs to offer relevant context for researchers interested in the origins of such molecules.

The Class of N-Acyl Amino Acids (NAAAs)

N-acyl amino acids are a diverse family of endogenous signaling molecules characterized by an amide bond linking an amino acid to an acyl group, typically derived from a fatty acid. While much research has focused on NAAAs with long-chain fatty acids, which are related to the endocannabinoid system, short- and medium-chain NAAAs are also recognized, often as biomarkers for certain metabolic conditions.

General Biosynthesis of N-Acyl Amino Acids

The biosynthesis of NAAAs is not fully elucidated for all members of the class, but a primary pathway involves the direct enzymatic condensation of an amino acid with an activated acyl donor. This process is a fundamental biochemical reaction for creating amide bonds.

The key components of this pathway are:

-

An Acyl Donor: For a compound like this compound, the acyl donor would be an activated form of 2-methylpropanoic acid (isobutyric acid), such as isobutyryl-Coenzyme A (isobutyryl-CoA). Isobutyryl-CoA is an intermediate in the metabolism of the amino acid valine.

-

An Amino Acid Acceptor: In this case, the amino acid is alanine.

-

An Enzyme: An N-acyltransferase enzyme would catalyze the formation of the amide bond between the isobutyryl group and the amino group of alanine, releasing Coenzyme A.

This generalized pathway provides a plausible biological route for the formation of such compounds, even if this compound itself has not been specifically identified as a natural product.

Caption: Generalized enzymatic biosynthesis of an N-acyl amino acid.

Data Presentation on Natural Isolation

As this compound has not been reported as a natural product, there is no quantitative data regarding its concentration in, or isolation yields from, any natural sources. The table below is intentionally left blank to reflect this absence of data.

| Natural Source | Concentration Range | Isolation Yield (%) | Method of Quantification | Reference |

| Not Reported | N/A | N/A | N/A | N/A |

Experimental Protocols

Consistent with the lack of evidence for its natural discovery, there are no established protocols for the isolation of this compound from any biological matrix.

The synthesis of this compound in a laboratory setting would typically be achieved through standard organic chemistry techniques for amide bond formation. A general workflow for such a synthesis is outlined below.

Caption: General workflow for the chemical synthesis of N-acyl amino acids.

Methodology Detail for Synthetic Approach:

-

Activation of Carboxylic Acid: 2-Methylpropanoic acid would first be "activated" to make it more reactive. This is commonly done by converting it to an acyl chloride (e.g., using thionyl chloride) or by using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Coupling Reaction: The activated acyl donor is then reacted with the amino group of alanine. To prevent side reactions, the carboxylic acid group of alanine is typically protected, often as a methyl or ethyl ester. The reaction is usually carried out in an appropriate organic solvent in the presence of a non-nucleophilic base.

-

Deprotection: The protecting group on the alanine carboxylate is removed. For an ester, this is typically achieved by base-catalyzed hydrolysis (saponification) followed by acidification.

-

Purification: The final product is purified from reaction byproducts and remaining starting materials using standard techniques such as column chromatography, extraction, and/or recrystallization.

Conclusion

Quantum Chemical Calculations for N-isobutyryl-alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of N-isobutyryl-alanine. While direct computational studies on this specific molecule are not extensively published, this document synthesizes methodologies and findings from closely related systems, such as acylated amino acids and dipeptides, to offer a robust framework for its theoretical investigation. Such calculations are pivotal in understanding the conformational landscape, electronic properties, and potential interactions of N-isobutyryl-alanine, which are critical aspects in drug design and molecular recognition studies.

Core Concepts in Quantum Chemical Calculations of Acylated Amino Acids

Quantum chemical calculations provide fundamental insights into molecular structure, stability, and reactivity. For a molecule like N-isobutyryl-alanine, these methods can elucidate the preferred three-dimensional arrangements (conformers) and the energy barriers between them. The most common computational approaches for such studies are Density Functional Theory (DFT) and ab initio methods like Hartree-Fock (HF), often used with various basis sets to approximate the molecular orbitals.

Density Functional Theory (DFT): DFT methods are widely used due to their favorable balance of computational cost and accuracy. Functionals such as B3LYP and M06-2X are frequently employed for studying amino acid derivatives.[1] The choice of functional can influence the calculated energies and geometries, making it crucial to select a functional appropriate for the system under investigation, especially when considering non-covalent interactions.

Basis Sets: The basis set determines the set of mathematical functions used to build the molecular orbitals. For molecules containing nitrogen and oxygen, Pople-style basis sets like 6-31G(d,p) and 6-311+G(d,p) are commonly used.[1] The inclusion of polarization functions (d,p) and diffuse functions (+) is often necessary for an accurate description of hydrogen bonding and electron distribution.

Experimental Protocols: A Generalized Computational Workflow

The following outlines a typical protocol for performing quantum chemical calculations on N-isobutyryl-alanine, based on established methodologies for similar molecules.[1][2]

-

Initial Structure Generation: The starting point is the generation of an initial 3D structure of N-isobutyryl-alanine. This can be done using molecular building software. A conformational search using molecular mechanics or semi-empirical methods can be performed to identify a set of low-energy starting conformers.[3]

-

Geometry Optimization: Each of the low-energy conformers is then subjected to geometry optimization using a chosen quantum chemical method (e.g., B3LYP/6-31G(d,p)). This process finds the minimum energy structure for each conformer.

-

Frequency Calculations: Following optimization, frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface. These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Single-Point Energy Refinement: To obtain more accurate relative energies between conformers, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., DLPNO-CCSD(T) or a larger Pople or Dunning-style basis set).

-

Solvation Effects: To model the behavior in a biological environment, the influence of a solvent (typically water) can be included using implicit solvation models like the Polarizable Continuum Model (PCM).[1][2]

-

Analysis of Results: The final step involves analyzing the optimized geometries (bond lengths, dihedral angles), relative energies, and other calculated properties such as dipole moments, molecular orbitals (HOMO, LUMO), and partial atomic charges.

Data Presentation: Illustrative Quantitative Data

The following tables present representative quantitative data from quantum chemical calculations on related molecules, illustrating the type of information that can be obtained for N-isobutyryl-alanine.

Table 1: Calculated Relative Energies of N-formyl-D-serine-D-alanine-NH2 Conformers [1]

| Conformer | Relative Energy (kcal/mol) - Gas Phase | Relative Gibbs Free Energy (kcal/mol) - Gas Phase |

| γD–γL | 0.00 | 0.00 |

| βL–γL | 0.58 | 0.45 |

| γL–γL | 1.23 | 1.11 |

| δL+εD | 19.65 | 18.00 |

Data calculated at the B3LYP/6-311+G(d,p) level of theory.

Table 2: Selected Dihedral Angles (degrees) for Alanine Pentamer Conformers

| Conformer Type | φ (phi) | ψ (psi) |

| β | ~ -150 | ~ +150 |

| α | ~ -60 | ~ -45 |

| Polyproline II (PP II) | ~ -75 | ~ +145 |

Data from optimizations at the B3LYP/6-31G(d,p) level of theory.

Mandatory Visualization

The following diagrams illustrate key conceptual frameworks relevant to the quantum chemical study of N-isobutyryl-alanine.

Caption: A generalized workflow for quantum chemical calculations.

Caption: Interrelated molecular properties derived from calculations.

References

Methodological & Application

HPLC method for quantification of 2-(2-Methylpropanamido)propanoic acid

An HPLC Method for the Quantification of 2-(2-Methylpropanamido)propanoic acid

This document outlines a comprehensive protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is tailored for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

This compound is a small N-acylated amino acid. Accurate and precise quantification of this compound is essential for various applications, including reaction monitoring, purity assessment, and stability studies. Reversed-phase HPLC (RP-HPLC) is a robust and widely used technique for the analysis of polar acidic compounds.[1][2][3] This method utilizes a C18 stationary phase and an acidified aqueous-organic mobile phase to achieve efficient separation and quantification.[4] The acidification of the mobile phase is crucial for suppressing the ionization of the carboxylic acid group, leading to improved peak shape and retention on the nonpolar stationary phase.[5]

Experimental Protocol

This section provides a detailed methodology for the HPLC analysis of this compound.

2.1. Materials and Reagents

-

This compound reference standard (purity >98%)

-

Acetonitrile (HPLC grade)[3]

-

Water (HPLC grade or Milli-Q)

-

Methanol (HPLC grade, for sample preparation if necessary)[3]

2.2. Instrumentation

-

HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4]

-

Data acquisition and processing software.

2.3. Chromatographic Conditions

The following table summarizes the recommended HPLC conditions.

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (v/v) |

| Initial composition to be optimized (e.g., 30:70) | |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min[8] |

| Column Temperature | 30 °C[4] |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm[9] |

2.4. Preparation of Solutions

-

Mobile Phase Preparation: To prepare 1 L of the aqueous component, add 1 mL of formic acid to 1 L of HPLC-grade water. Mix thoroughly. The final mobile phase is prepared by mixing the appropriate volumes of acetonitrile and the acidified water. For example, for a 30:70 (v/v) composition, mix 300 mL of acetonitrile with 700 mL of 0.1% formic acid in water. Degas the mobile phase before use.

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[9]

-

Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a known volume of the mobile phase to obtain a final concentration within the calibration range.[10] If necessary, filter the sample solution through a 0.45 µm syringe filter before injection.

2.5. Analytical Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared standard solutions in increasing order of concentration.

-

Inject the prepared sample solutions.

-

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standard solutions.

-

Determine the concentration of this compound in the sample solutions using the calibration curve.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[4][10] The key validation parameters are summarized below.

| Parameter | Description |

| Linearity | Analyze a series of at least five concentrations of the standard. The correlation coefficient (r²) of the calibration curve should be >0.999.[9] |

| Precision | Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a standard solution. The relative standard deviation (RSD) should be <2%.[9] |

| Accuracy | Determine the recovery of the analyte by spiking a blank matrix with known concentrations of the standard. The recovery should be within 98-102%.[9] |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantified.[9] |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[9] |

| Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This can be assessed by analyzing a blank and a spiked sample. |

Data Presentation

The quantitative results from the method validation should be presented in clear and concise tables for easy interpretation and comparison.

Table 1: Linearity Data

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | Data |

| 5 | Data |

| 10 | Data |

| 25 | Data |

| 50 | Data |

| 100 | Data |

| Correlation (r²) | >0.999 |

Table 2: Precision Data

| Concentration (µg/mL) | Intra-day RSD (%) | Inter-day RSD (%) |

| 10 | <2% | <2% |

| 50 | <2% | <2% |

| 100 | <2% | <2% |

Table 3: Accuracy (Recovery) Data

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| 10 | Data | 98-102% |

| 50 | Data | 98-102% |

| 100 | Data | 98-102% |

Table 4: LOD and LOQ

| Parameter | Value (µg/mL) |

| LOD | Data |

| LOQ | Data |

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the analytical protocol.

Caption: Workflow for HPLC quantification of this compound.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the quantification of this compound. Proper method validation is essential to ensure the accuracy and precision of the results. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of this and structurally related compounds. For compounds with very low UV absorbance or for trace-level quantification, derivatization with a suitable chromophoric or fluorophoric agent could be explored to enhance detection sensitivity.[11][12][13]

References

- 1. youtube.com [youtube.com]

- 2. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 3. uhplcs.com [uhplcs.com]

- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

- 5. biotage.com [biotage.com]

- 6. 2-Methylpropanoic acid | SIELC Technologies [sielc.com]

- 7. Separation of 2-Methylpropanoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of propionic acid from Scutellaria baicalensis roots - PMC [pmc.ncbi.nlm.nih.gov]

- 10. public.pensoft.net [public.pensoft.net]

- 11. Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. applications.emro.who.int [applications.emro.who.int]

Application Notes and Protocols for the Use of 2-(2-Methylpropanamido)propanoic Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methylpropanamido)propanoic acid, also known as N-isobutyryl-alanine, is a valuable building block in peptide synthesis. Its incorporation into a peptide sequence introduces an N-terminal isobutyryl group, a modification that can significantly influence the resulting peptide's biological activity, stability, and pharmacokinetic properties. This N-acylation mimics a natural post-translational modification, lysine isobutyrylation, which plays a role in epigenetic regulation.[1][2][3] These application notes provide detailed protocols for the use of this compound in solid-phase peptide synthesis (SPPS) and discuss the characterization and potential applications of the resulting peptides.

Data Presentation

Table 1: Reagents and Solvents for Peptide Synthesis

| Reagent/Solvent | Abbreviation | Purpose |

| This compound | N-Isobutyryl-Alanine | Building block for N-terminal modification |

| N,N-Dimethylformamide | DMF | Primary solvent for SPPS |

| Dichloromethane | DCM | Solvent for resin swelling and washing |

| Piperidine | - | Reagent for Fmoc-deprotection |

| Trifluoroacetic acid | TFA | Reagent for cleavage and deprotection |

| Triisopropylsilane | TIS | Scavenger during cleavage |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Coupling reagent |

| N,N-Diisopropylethylamine | DIPEA | Base for coupling reactions |

| Isobutyric acid | - | Alternative for on-resin N-terminal isobutyrylation |

Table 2: Summary of a Standard Solid-Phase Peptide Synthesis Cycle for Incorporating N-Isobutyryl-Alanine

| Step | Operation | Reagents/Solvents | Time |

| 1 | Resin Swelling | DCM, then DMF | 30 min |

| 2 | Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min |

| 3 | Washing | DMF, DCM, DMF | 6 x 1 min |

| 4 | Coupling of Standard Amino Acids | Fmoc-amino acid, HATU, DIPEA in DMF | 1-2 hours |

| 5 | Washing | DMF, DCM, DMF | 6 x 1 min |

| 6 | N-terminal Deprotection | 20% Piperidine in DMF | 2 x 10 min |

| 7 | Washing | DMF, DCM, DMF | 6 x 1 min |

| 8 | Coupling of N-Isobutyryl-Alanine | N-Isobutyryl-Alanine, HATU, DIPEA in DMF | 2-4 hours |

| 9 | Washing | DMF, DCM | 6 x 1 min |

| 10 | Cleavage and Deprotection | TFA/TIS/H₂O (95:2.5:2.5) | 2-3 hours |

Experimental Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu Strategy

This protocol outlines the manual synthesis of a peptide on a Rink Amide resin.

-

Resin Swelling: Swell the Rink Amide resin (0.1 mmol scale) in DCM for 20 minutes, followed by DMF for 10 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF (2 x 10 minutes).

-

Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.

-

Amino Acid Coupling: For each amino acid in the sequence, perform the following coupling step:

-

Dissolve the Fmoc-protected amino acid (3 equivalents) and HATU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the amino acid solution.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test.[4]

-

-

Washing: After each coupling, wash the resin as described in step 3.

-

Chain Elongation: Repeat steps 2-5 for all subsequent amino acids in the desired sequence.

Protocol 2: Incorporation of this compound

This can be achieved by two methods: direct coupling of N-isobutyryl-alanine or on-resin acylation of the N-terminus.

Method A: Direct Coupling of N-Isobutyryl-Alanine

-

After the final standard amino acid has been coupled and the N-terminal Fmoc group has been removed (as per Protocol 1, steps 2 and 3), prepare the coupling solution for N-isobutyryl-alanine.

-

Dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution.

-

Add the activated solution to the resin and shake for 2-4 hours. The longer reaction time is recommended to ensure complete coupling of the less reactive N-acylated amino acid.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x).

Method B: On-Resin N-Terminal Isobutyrylation [5]

-

After the final standard amino acid has been coupled and the N-terminal Fmoc group has been removed (as per Protocol 1, steps 2 and 3), prepare the acylation solution.

-

Dissolve isobutyric acid (10 equivalents) and HATU (9.9 equivalents) in DMF.

-

Add DIPEA (20 equivalents) to the solution.

-

Add the acylation solution to the resin and shake for 4-6 hours or overnight to ensure complete acylation.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol 3: Cleavage and Deprotection

-

After the final coupling or acylation step, wash the resin with DCM and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).[6]

-

Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.[6]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the peptide pellet under vacuum.

Protocol 4: Peptide Characterization by Mass Spectrometry

-

Dissolve a small amount of the crude, dried peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

-

Analyze the sample using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight of the desired N-isobutyrylated peptide.[1][7]

-

The expected mass will be the sum of the amino acid residues plus the mass of the isobutyryl group (70.09 Da) and the C-terminal amide (if using Rink Amide resin), minus the mass of water for each peptide bond formed.

-

Further fragmentation analysis (MS/MS) can be used to confirm the peptide sequence and the location of the isobutyryl group at the N-terminus.[1][7]

Visualizations

Caption: Experimental workflow for the synthesis of an N-isobutyrylated peptide.

Caption: Signaling pathway of histone isobutyrylation.

Applications and Biological Relevance

The N-terminal isobutyryl group can enhance the metabolic stability of peptides by protecting them from degradation by aminopeptidases.[8] This modification can lead to a longer in vivo half-life and improved therapeutic potential.

Furthermore, the isobutyryl moiety is of significant biological interest due to its role as a post-translational modification. Lysine isobutyrylation on histones is a recently discovered epigenetic mark that is distinct from acetylation and is involved in the regulation of gene expression.[1][2][3] Peptides containing N-isobutyryl-alanine can be used as tools to study the biological processes regulated by this modification, such as protein-protein interactions involving "reader" domains that recognize isobutyrylated lysine residues.

The synthesis of peptides bearing this modification allows for the generation of specific antibodies, the development of enzyme substrates for deisobutyrylases, and the screening for inhibitors of these enzymes. These applications are crucial for dissecting the cellular signaling pathways governed by protein isobutyrylation and for the development of novel therapeutic agents targeting these pathways.

References

- 1. Identification of lysine isobutyrylation as a new histone modification mark - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of lysine isobutyrylation as a new histone modification mark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. On-the-Resin N-Terminal Modification of Long Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. Mass Spectrometry Approaches Empowering Neuropeptide Discovery and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The current research status and strategies employed to modify food-derived bioactive peptides [frontiersin.org]

Application Note: Protocol for N-isobutyryl-alanine Derivatization for GC-MS Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many biologically relevant molecules, such as amino acids, are non-volatile and require a chemical modification step known as derivatization to increase their volatility for GC-MS analysis.[1][2] This application note provides a detailed protocol for the derivatization of alanine using isobutyl chloroformate to form N-isobutyryl-alanine isobutyl ester, a derivative suitable for GC-MS analysis.

The reaction involves the acylation of the amino group of alanine with isobutyryl chloride (formed in situ from isobutyl chloroformate) and esterification of the carboxylic acid group, rendering the molecule more volatile and thermally stable. This method is advantageous due to its rapid and quantitative nature, making it suitable for the analysis of amino acids in various biological matrices.[3]

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of amino acids using isobutyl chloroformate derivatization followed by GC-MS. The values are indicative and may vary depending on the specific instrumentation and experimental conditions.

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 6-250 pg (in TIC mode) | [4] |

| Limit of Quantification (LOQ) | 3-10 times lower than LOD in SIM mode | [4] |

| Linearity (r²) | > 0.99 | [5] |

| Reproducibility (RSD) | < 5% | [5] |

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the N-isobutyryl-alanine derivatization and subsequent GC-MS analysis.

Reagents and Materials

-

Alanine standard solution (e.g., 1 mg/mL in 0.1 M HCl)

-

Isobutyl chloroformate (IBCF)

-

Pyridine

-

Methanol (or other suitable alcohol for esterification)

-

Dichloromethane (DCM) or other suitable extraction solvent

-

Anhydrous sodium sulfate

-

Deionized water

-

Sample containing alanine (e.g., hydrolyzed protein sample, biological fluid)

-

GC-MS system with a suitable capillary column (e.g., 5% phenyl methyl siloxane)[1]

-

Vortex mixer

-

Centrifuge

-

Heating block or water bath

-

Autosampler vials with inserts

Derivatization Procedure

-

Sample Preparation:

-

Pipette 100 µL of the alanine standard or sample into a microcentrifuge tube.

-

If the sample is aqueous, evaporate to dryness under a stream of nitrogen.

-

-

Derivatization Reaction:

-

To the dried residue, add 50 µL of a freshly prepared derivatization reagent mixture of isobutyl chloroformate:pyridine:methanol (e.g., in a 1:1:8 v/v/v ratio). The pyridine acts as a catalyst and acid scavenger.[3]

-

Vortex the mixture vigorously for 30 seconds.

-

Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.

-

-

Extraction of the Derivative:

-

After incubation, add 200 µL of dichloromethane (DCM) and 100 µL of deionized water to the reaction tube.

-

Vortex for 1 minute to extract the N-isobutyryl-alanine isobutyl ester into the organic phase.

-

Centrifuge at 10,000 x g for 5 minutes to separate the phases.

-

-

Final Sample Preparation for GC-MS:

-

Carefully transfer the lower organic layer (DCM) to a clean autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

The sample is now ready for injection into the GC-MS system.

-

GC-MS Parameters (Typical)

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Mode: Full scan (e.g., m/z 50-500) or Selected Ion Monitoring (SIM) for targeted quantification.

Diagrams

Experimental Workflow

Caption: Experimental workflow for N-isobutyryl-alanine derivatization.

Chemical Reaction of Derivatization

Caption: Derivatization reaction of alanine with isobutyl chloroformate.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]

- 3. Rapid determination of amino acids in neonatal blood samples based on derivatization with isobutyl chloroformate followed by solid-phase microextraction and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of fatty, dicarboxylic and amino acids based on derivatization with isobutyl chloroformate followed by gas chromatography-positive ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: N-Isobutyryl-Alanine in Metabolic Pathway Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-isobutyryl-alanine is a synthetic N-acylated amino acid. While not a naturally occurring metabolite, its structure suggests a potential application as a metabolic probe to simultaneously investigate the interplay between branched-chain amino acid (BCAA) catabolism and alanine metabolism. Upon cellular uptake and enzymatic hydrolysis, N-isobutyryl-alanine would release isobutyrate and alanine. Isobutyrate is a key intermediate in the catabolism of the BCAA valine, ultimately feeding into the tricarboxylic acid (TCA) cycle at the level of succinyl-CoA. Alanine is a glucogenic amino acid that is readily interconvertible with pyruvate, a central hub in glucose metabolism.

By using isotopically labeled N-isobutyryl-alanine (e.g., ¹³C or ²H on the isobutyryl moiety and/or ¹³C or ¹⁵N on the alanine moiety), researchers can trace the metabolic fate of each component simultaneously. This allows for the investigation of the relative contributions of these precursors to central carbon metabolism, gluconeogenesis, and nitrogen balance under various physiological and pathological conditions. These application notes provide a hypothetical framework and detailed protocols for the use of isotopically labeled N-isobutyryl-alanine as a metabolic tracer.

Principle of the Method

The core principle of this application is the use of stable isotope-labeled N-isobutyryl-alanine to trace metabolic pathways. It is presumed that upon entering the cell, N-isobutyryl-alanine is hydrolyzed by intracellular N-acyl amino acid hydrolases, such as Fatty Acid Amide Hydrolase (FAAH) or other peptidases, to yield isobutyrate and alanine.[1][2]

-

[U-¹³C₄]-Isobutyryl-moiety: The uniformly ¹³C-labeled isobutyryl group will be metabolized through the valine catabolic pathway. This will lead to the appearance of ¹³C-labeled intermediates such as isobutyryl-CoA, propionyl-CoA, methylmalonyl-CoA, and ultimately succinyl-CoA. The labeled succinyl-CoA will then enter the TCA cycle, resulting in ¹³C enrichment in TCA cycle intermediates (e.g., succinate, fumarate, malate, citrate) and associated amino acids (e.g., aspartate, glutamate).

-

[U-¹³C₃, ¹⁵N]-Alanine-moiety: The labeled alanine can be converted to labeled pyruvate via alanine transaminase. The ¹³C-labeled pyruvate can then enter the TCA cycle via pyruvate dehydrogenase (producing labeled acetyl-CoA) or pyruvate carboxylase (producing labeled oxaloacetate). This will also lead to ¹³C enrichment in TCA cycle intermediates and related metabolites. The ¹⁵N label will allow for the tracing of nitrogen fate, including transamination reactions and urea synthesis.

By measuring the isotopic enrichment of downstream metabolites using mass spectrometry, the relative flux through these interconnected pathways can be quantified.

Experimental Protocols

Protocol 1: Stable Isotope Tracing in Cultured Cells

This protocol describes the use of isotopically labeled N-isobutyryl-alanine to trace its metabolic fate in adherent mammalian cells.

Materials:

-

Mammalian cell line of interest (e.g., HepG2, C2C12)

-

Complete cell culture medium (e.g., DMEM)

-

Dialyzed fetal bovine serum (dFBS)[3]

-